

Dioxohydrazine bond energy comparisons with other N2O2 isomers

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Compound Focus: Dioxohydrazine

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Thermochemical Profile of cis-Dioxohydrazine

The table below summarizes the key thermochemical data for the most stable isomer, **cis-dioxohydrazine (cis-ONNO)**, from the Active Thermochemical Tables (ATcT), which provides high-accuracy values refined through a thermochemical network [1] [2].

Property	Value
Chemical Formula	ONNO (g, cis)
Common Aliases	Dioxohydrazine, Dinitrogen dioxide, Nitric oxide dimer
Relative Molecular Mass	60.01228 g/mol
$\Delta_f H^\circ(298.15 \text{ K})$	$171.17 \pm 0.14 \text{ kJ/mol}$ [1]

The enthalpy of formation can be used to calculate the energy required for the bond dissociation reaction:
 $\text{ONNO (g)} \rightarrow 2\text{NO (g)}$.

- $\Delta_r H^\circ(298.15 \text{ K}) = 2 \times \Delta_f H^\circ(\text{NO}) - \Delta_f H^\circ(\text{ONNO})$
- With $\Delta_f H^\circ(\text{NO}) = 91.143 \text{ kJ/mol}$ [1] and $\Delta_f H^\circ(\text{ONNO}) = 171.17 \text{ kJ/mol}$, the reaction enthalpy is approximately **11.1 kJ/mol**.

This small, slightly endothermic value indicates the N-N bond in cis-ONNO is very weak, consistent with it being a loose dimer of nitric oxide radicals.

Comparison with Other N-N Bonds

The table compares the N-N bond in cis-**dioxohydrazine** with other standard N-N bonds.

Bond Type	Example Compound	Average Bond Dissociation Enthalpy (kJ/mol)
N-N single bond	H ₂ N-NH ₂ (Hydrazine)	~38.4 [3]
N-N in N ₂ O ₂	cis-ONNO (Dioxohydrazine)	~11.1 (derived)
N=N double bond	R-N=N-R (Azo compound)	~109 [3]
N≡N triple bond	N ₂ (Dinitrogen)	226 [3]

The N-N bond in cis-ONNO is exceptionally weak, much weaker than a typical N-N single bond due to the molecule being a dimer of stable NO radicals.

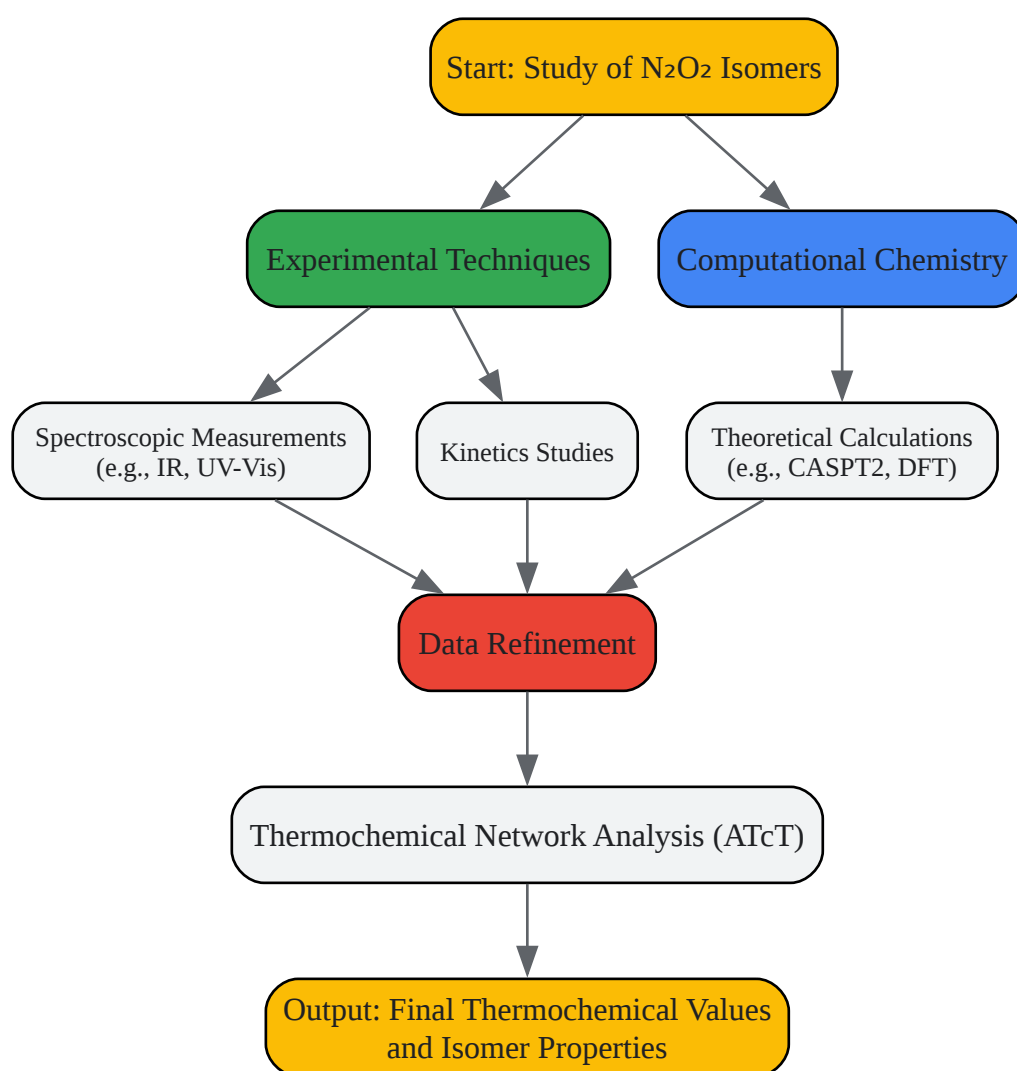
High-Energy Isomers and Dissociation Barriers

While cis-ONNO is the global minimum, computational studies have identified several high-energy isomers of N₂O₂ [4]. These isomers are significantly less stable but can be kinetically stable due to barriers along their dissociation pathways to 2NO.

Isomer Structure	Relative Energy (kcal/mol)	Estimated Dissociation Barrier (kcal/mol)
cis-ONNO (global minimum)	0 (reference)	-
Four-membered D _{2h} isomer	~50-80 above 2NO	~40

Isomer Structure	Relative Energy (kcal/mol)	Estimated Dissociation Barrier (kcal/mol)
Planar C _{2v} isomer	~50-80 above 2NO	~20
Bicyclic C _{2v} isomer	~50-80 above 2NO	~20

The experimental workflow for determining these properties involves a combination of spectroscopic measurements and high-level computational chemistry, as shown below.



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Key Experimental and Computational Methods

- **Spectroscopic Measurements:** Early key experiments measured the enthalpy change of the dimerization reaction using techniques like ultraviolet absorption spectroscopy [1].
- **Theoretical Calculations:** Modern studies use high-level methods to explore N₂O₂ potential energy surfaces, identify isomers, and map intrinsic reaction coordinates (IRC) for dissociation [4].
- **Thermochemical Network Analysis (ATcT):** The Active Thermochemical Tables approach uses a large set of interconnected thermochemical data to refine values, providing high-accuracy enthalpies of formation [1] [2].

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References

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